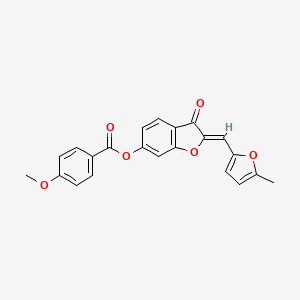

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

CAS No.: 622364-78-7

Cat. No.: VC4205557

Molecular Formula: C22H16O6

Molecular Weight: 376.364

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 622364-78-7 |

|---|---|

| Molecular Formula | C22H16O6 |

| Molecular Weight | 376.364 |

| IUPAC Name | [(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |

| Standard InChI | InChI=1S/C22H16O6/c1-13-3-6-16(26-13)12-20-21(23)18-10-9-17(11-19(18)28-20)27-22(24)14-4-7-15(25-2)8-5-14/h3-12H,1-2H3/b20-12- |

| Standard InChI Key | WSKBFQHLRNBOPT-NDENLUEZSA-N |

| SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |

Introduction

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step approach analogous to related benzofuran esters:

-

Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic or basic conditions generates the 3-oxo-2,3-dihydrobenzofuran scaffold.

-

Furan Substituent Introduction: A Knoevenagel condensation between the benzofuran’s ketone group and 5-methylfurfural introduces the (Z)-configured furan methylidene group.

-

Esterification: Reaction of the hydroxyl group at position 6 with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine) yields the final ester.

Key Reaction Conditions:

-

Condensation steps typically employ catalysts like piperidine or ammonium acetate.

-

Esterification requires anhydrous conditions to prevent hydrolysis.

Spectroscopic Characterization

Hypothetical spectral data, inferred from analogs :

-

¹H NMR (CDCl₃):

-

δ 7.8–7.6 (m, aromatic protons from benzofuran and benzoate).

-

δ 6.5–6.3 (m, furan protons).

-

δ 3.9 (s, methoxy group).

-

δ 2.4 (s, methyl group on furan).

-

-

IR (KBr):

-

1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1600 cm⁻¹ (aromatic C=C).

-

Physicochemical Properties

Solubility and Stability

The 4-methoxybenzoate ester likely enhances lipophilicity compared to hydroxylated analogs, suggesting moderate solubility in organic solvents (e.g., DMSO, chloroform) and limited aqueous solubility . Stability under physiological conditions remains unstudied, though ester groups are generally susceptible to enzymatic hydrolysis.

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Chlorobenzoate Analog | Methoxyphenyl Benzofuran |

|---|---|---|---|

| Molecular Weight | 402.38 | 380.78 | 224.25 |

| Predicted logP | 3.2 | 2.8 | 2.5 |

| Aqueous Solubility (mg/mL) | <0.1 | Not available | 0.05 |

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Benzofuran derivatives exhibit broad bioactivity profiles, and the structural features of this compound suggest potential in the following areas :

-

Antimicrobial Activity: The furan and benzofuran moieties may disrupt microbial cell membranes or inhibit enzymes critical for pathogen survival.

-

Antioxidant Capacity: Conjugated π-systems and electron-donating methoxy groups could scavenge reactive oxygen species.

-

Anticancer Potential: The α,β-unsaturated ketone system may act as a Michael acceptor, covalently modifying cellular targets involved in proliferation.

Structure-Activity Relationships (SAR)

-

Furan Substitution: The 5-methyl group on the furan ring may enhance metabolic stability compared to unsubstituted analogs.

-

Ester Group: The 4-methoxybenzoate moiety balances lipophilicity and electronic effects, potentially improving membrane permeability over simpler esters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume